Fluopipamine

Herbicide Discovery Cellulose Biosynthesis Chemical Genetics

Cellulose biosynthesis inhibitor (CBI) research is limited by cross-resistance confounds-mutations conferring resistance to isoxaben or flupoxam do not predict fluopipamine sensitivity. Fluopipamine addresses this gap with a distinct resistance mutation profile (G1009S, R292C), non-overlapping with established CBIs. • Unique resistance mutations (G1009S, R292C) vs. flupoxam (G1009D, P1010L, G1013F) enable definitive CESA1 binding site mapping • Robust CESA hyperaccumulation phenotype supports live-cell confocal imaging of cellulose synthase trafficking • IC50 0.78 μM provides appropriate potency for chemical genetic screens with minimal off-target cytotoxicity

Molecular Formula C22H26FN7O
Molecular Weight 423.5 g/mol
Cat. No. B5048541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluopipamine
Molecular FormulaC22H26FN7O
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C22H26FN7O/c1-15-7-8-19(31-2)17(13-15)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)18-6-4-3-5-16(18)23/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)
InChIKeyAISYIQGVADELBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluopipamine: CESA1 Antagonist Overview


Fluopipamine is a 1,3,5-triazine-2,4-diamine small molecule identified as a putative antagonist of cellulose synthase enzyme 1 (CESA1) from a phenotypic screen of 50,000 compounds for pre-emergent herbicidal activity [1]. It exhibits a measured IC50 of 0.78 μM against CESA1 function in etiolated Arabidopsis thaliana seedlings . The compound is chemically defined as 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 885902-66-9), with a molecular weight of 423.49 g/mol and the molecular formula C22H26FN7O .

CESA1 antagonist probe for Arabidopsis seedling assays
Phenotypic screening hit validated in etiolated seedlings
Reported inhibition activity in functional cellulose synthase assays

Fluopipamine Differentiation from Other CESA Antagonists


Cellulose biosynthesis inhibitors (CBIs) represent a valuable but structurally diverse class of herbicidal leads, where subtle variations in chemical structure translate to distinct resistance profiles and binding modalities [1]. Forward genetic screens and in silico docking studies reveal that established CBIs such as isoxaben, flupoxam, and quinoxyphen engage CESA1 through partially non-overlapping binding sites and elicit resistance via distinct sets of amino acid substitutions [2]. Fluopipamine induces a unique mutation profile (G1009S and R292C) that differs from those conferring resistance to flupoxam (G1009D, P1010L, G1013F) and quinoxyphen (G620E, A903V) [3]. This lack of cross-resistance means that a researcher cannot assume functional equivalence or substitute fluopipamine with another CESA antagonist without altering the experimental interpretation or the resistance selection pressure. The quantitative evidence below substantiates these mechanistic differences for procurement and experimental design.

Mutation profile mismatch Resistance mutations (G1009S, R292C) differ from flupoxam and quinoxyphen; cross-resistance interpretation may not transfer.
Potency window divergence Isoxaben inhibits at nanomolar concentrations; fluopipamine requires micromolar concentration range — substitution may alter assay sensitivity and expected effect magnitude.
Cellular mechanism distinction Phenotype is cellulose-specific (swollen roots, anisotropic expansion loss), not microtubule-related; oryzalin or other microtubule inhibitors are not functional equivalents.

Fluopipamine Quantitative Differentiation Evidence


CESA1 Inhibition Potency

Fluopipamine demonstrates a measured IC50 of 0.78 μM for inhibition of cellulose synthase 1 (CESA1) function in etiolated Arabidopsis seedlings [1]. This value places it in the low micromolar range typical of many research-grade CESA antagonists, but direct head-to-head IC50 comparisons with other CBIs under identical assay conditions are not yet available in the primary literature.

CESA1 Inhibition IC50
Reported
0.78 μM
Supports dose-response experimental design in etiolated seedlings
Direct comparator IC50 data not available
Herbicide Discovery Cellulose Biosynthesis Chemical Genetics

Cellulose Synthesis: Fluopipamine vs. Isoxaben

In radiolabeled glucose uptake experiments, incubation with 10 nM isoxaben resulted in an 83% decrease in [14C]glucose incorporation into cellulose relative to DMSO controls [1]. Fluopipamine was tested at 20 μM and likewise decreased glucose uptake, though the study does not report a directly comparable percentage inhibition for fluopipamine at an equivalent nanomolar concentration [2]. This highlights that while both compounds inhibit cellulose biosynthesis, the quantitative inhibition dynamics differ substantially in both concentration range and magnitude.

Cellulose Synthesis Comparison
Cross-study comparable
Isoxaben 83% decrease at 10 nM
Fluopipamine Decrease at 20 μM (quantitative comparison limited)
Isoxaben is substantially more potent on a molar basis; fluopipamine appropriate for distinct potency window studies
Head-to-head percentage inhibition not reported at matched concentrations
Cellulose Biosynthesis Inhibition Radiolabeled Tracer Assay Herbicide Mode of Action

Resistance Mutation Profile vs. Flupoxam & Quinoxyphen

Forward genetic screening for fluopipamine resistance in Arabidopsis identified two loci linked to CESA1, with specific resistance-conferring mutations mapped to G1009S and R292C [1]. In contrast, resistance to flupoxam is conferred by mutations at G1009D, P1010L, and G1013F, while resistance to quinoxyphen maps to G620E and A903V [2]. This distinct mutation spectrum indicates that fluopipamine engages CESA1 via a binding interaction that is partially non-overlapping with that of flupoxam and quinoxyphen.

Resistance Mutation Profile
Head-to-head
Fluopipamine resistance G1009S, R292C
Flupoxam resistance G1009D, P1010L, G1013F
Quinoxyphen resistance G620E, A903V
Distinct mutation profile supports non-overlapping binding site hypothesis
R292C also confers resistance to quinoxyphen
Herbicide Resistance Target-Site Mutation CESA1 Structure

Cellular Phenotype: Fluopipamine vs. Oryzalin

Fluopipamine treatment (20 μM) induces characteristic CESA inhibition phenotypes in Arabidopsis seedlings, including loss of anisotropic cellular expansion and swollen roots, consistent with primary cell wall disruption [1]. In contrast, the microtubule inhibitor oryzalin (20 μM) produces a distinct cellular phenotype associated with microtubule depolymerization, confirming that fluopipamine does not exert its effects through microtubule disruption [2].

Cellular Phenotype Comparison
Head-to-head
Arabidopsis seedling imaging
Fluopipamine phenotype Swollen roots, loss of anisotropic expansion
Oryzalin phenotype Microtubule depolymerization
Validates cellulose-specific mode of action, not microtubule disruption
Both tested at 20 μM
Phenotypic Screening Cell Wall Biology Microtubule Organization

CESA Plasma Membrane Hyperaccumulation

Live-cell imaging of etiolated Arabidopsis seedlings reveals that fluopipamine treatment causes hyperaccumulation of CESA complexes at the plasma membrane [1]. This phenotype is consistent with a mechanism wherein CESA catalytic activity is inhibited while trafficking to the plasma membrane continues, leading to CESA crowding at the membrane. While other CBIs such as isoxaben also affect CESA dynamics, the magnitude and kinetics of CESA hyperaccumulation can serve as a compound-specific cellular signature for experimental validation.

CESA Hyperaccumulation
Class-level
Hyperaccumulation of CESA complexes at plasma membrane
Provides cellular marker for on-target CESA inhibition
Kinetic comparison with other CBIs not available
Live-Cell Imaging CESA Trafficking Cellulose Biosynthesis

In Silico Docking of CESA Binding Site

In silico docking of fluopipamine, quinoxyphen, and flupoxam against various CESA1 mutations suggests that fluopipamine binds at an alternative site located at the interface between CESA proteins, which may be necessary to preserve cellulose polymerization in the presence of the compound [1]. This contrasts with docking predictions for flupoxam and quinoxyphen, which indicate distinct interaction surfaces on the CESA complex.

In Silico Docking
Head-to-head
In silico molecular docking
Fluopipamine binding site Predicted at CESA interface
Flupoxam/Quinoxyphen Distinct interaction surfaces
Structural rationale for distinct resistance profiles
Docking predictions require experimental validation
Molecular Docking CESA Structure Binding Site Prediction

Fluopipamine Recommended Applications


CESA1 Binding Site Mapping via Resistance Profiling

Fluopipamine's distinct resistance mutation profile (G1009S and R292C) makes it a superior choice for experiments designed to map the structural determinants of CESA1 antagonist binding [1]. Researchers can use fluopipamine in parallel with flupoxam and quinoxyphen to generate complementary resistance mutants, enabling comprehensive mapping of the CESA1 binding surface. Procurement is recommended for laboratories conducting forward genetic screens aimed at identifying novel CESA1 alleles that confer compound-specific resistance.

Live-Cell Imaging of CESA Trafficking

The robust CESA hyperaccumulation phenotype induced by fluopipamine provides a reliable cellular readout for live-cell confocal microscopy studies of cellulose synthase trafficking [1]. Fluopipamine is well-suited for time-lapse imaging experiments where the kinetics of CESA delivery to and retention at the plasma membrane are being quantified. Its distinct phenotypic signature (swollen roots, loss of anisotropic expansion) also facilitates rapid visual screening in chemical genetic modifier screens.

Chemical Genetic Screens for CESA1 Modifiers

With an IC50 of 0.78 μM, fluopipamine is appropriately potent for use in chemical genetic screens in Arabidopsis without inducing excessive off-target cytotoxicity [1]. The compound can be employed as a selective pressure agent to identify suppressor or enhancer mutations that modulate CESA1 function or cellulose biosynthesis. Procurement is advised for academic and agrochemical discovery groups seeking to expand the chemical genetic toolkit for plant cell wall biology.

Cross-Resistance Assessment for Herbicide Resistance

Because fluopipamine elicits resistance via mutations (G1009S, R292C) that are largely non-overlapping with those conferring resistance to flupoxam and isoxaben, it is a valuable tool for agrochemical researchers investigating cross-resistance patterns among CBIs [2]. Fluopipamine can be used in rotational studies or in vitro selection experiments to assess whether weeds resistant to commercial CBIs exhibit altered sensitivity to this novel chemotype.

Application
Selection Property
Validation Focus
CESA1 binding site mapping
Distinct resistance mutation profile (G1009S, R292C)
Resistance allele generation and complementation analysis
Live-cell imaging of CESA trafficking
CESA plasma membrane hyperaccumulation phenotype
Kinetics of CESA delivery and retention at the membrane
Chemical genetic screens for CESA1 modifiers
Reported inhibition activity in Arabidopsis seedlings
Suppressor/enhancer mutation identification
Herbicide cross-resistance assessment
Non-overlapping resistance mutation profile vs. flupoxam/isoxaben
Sensitivity testing in CBI-resistant weed populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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